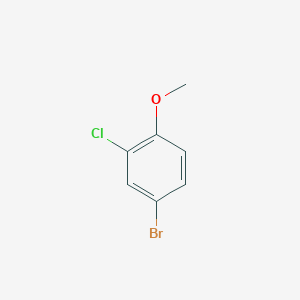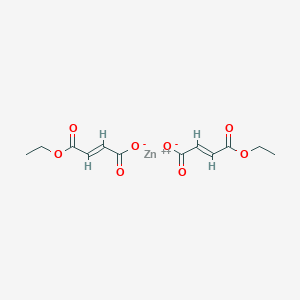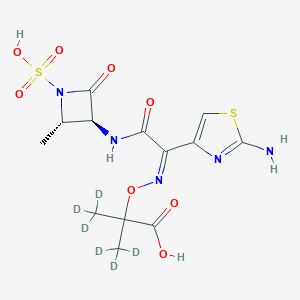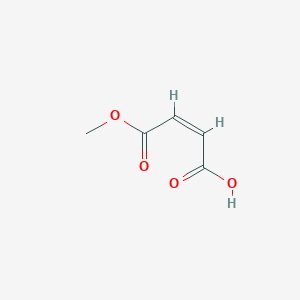
4-bromo-2-cloro-1-metoxibenceno
Descripción general
Descripción
4-Bromo-2-chloroanisole (4-BCA) is a halogenated aromatic hydrocarbon compound that is widely used in scientific research applications. It is a colorless, volatile liquid with a pungent odor and is a derivative of anisole. It is used in organic synthesis, as a reagent in organic chemistry, and as a starting material for the synthesis of pharmaceuticals and agrochemicals. 4-BCA is also used in the production of polymers and other materials.
Aplicaciones Científicas De Investigación
Síntesis de derivados de bifenilo policlorado mono- y dimetoxilado
Este compuesto se utiliza en la síntesis de derivados de bifenilo policlorado mono- y dimetoxilado . Estos derivados son importantes para los estudios toxicológicos, ya que ayudan a comprender los efectos adversos para la salud de los bifenilos policlorados (PCB), que son contaminantes ambientales .
Extracción de ARN
4-Bromo-2-cloroanisol a veces se utiliza en la extracción de ARN para eliminar la contaminación del ADN . Interactúa con el ADN genómico (gADN) y, a través de una fase de separación, se ubicará en la capa orgánica en lugar de la capa acuosa (capa superior) que contiene el extracto de ARN .
Síntesis de 1,3-dicetonas arílicas
4-Bromoanisol se utiliza en la síntesis de 1,3-dicetonas arílicas . Estas dicetonas son intermedios importantes en la síntesis orgánica y se utilizan en la preparación de diversos productos farmacéuticos y materiales orgánicos .
Sondeando la importancia, la naturaleza y la energética del hidrógeno débil
El compuesto se utiliza en la investigación para comprender la importancia, la naturaleza y la energética del hidrógeno débil . Esta investigación es importante en el campo de la química molecular .
Investigación en ciencia de materiales
4-Bromo-2-cloroanisol se utiliza en la investigación en ciencia de materiales . Los científicos utilizan este compuesto para estudiar sus propiedades y aplicaciones potenciales en el desarrollo de nuevos materiales
Safety and Hazards
Mecanismo De Acción
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, or other proteins within the cell .
Mode of Action
The mode of action of 4-Bromo-2-chloro-1-methoxybenzene involves several chemical reactions. It can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound can participate in free radical bromination, nucleophilic substitution, and oxidation . These reactions can affect various biochemical pathways, depending on the specific targets of the compound within the cell .
Pharmacokinetics
Like many aromatic compounds, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Given its potential interactions with various cellular targets, it could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Bromo-2-chloro-1-methoxybenzene . For example, its reactivity may be affected by the pH of the environment, and its stability could be influenced by temperature and light exposure .
Propiedades
IUPAC Name |
4-bromo-2-chloro-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIQNBOUYZLESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198680 | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50638-47-6 | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050638476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2-chloroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-chloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 4-Bromo-2-chloro-1-methoxybenzene?
A1: 4-Bromo-2-chloro-1-methoxybenzene, also known as 4-Bromo-2-chloroanisole, serves as a precursor in the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs) []. The molecule itself exhibits standard bond lengths and angles. Interestingly, the methoxy group deviates slightly from the plane of the benzene ring [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)


![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)








![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
